(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide
Overview
Description
(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H16FNO·HBr and a molecular weight of 326.21 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves several steps. The primary synthetic route includes the reaction of 2-fluorobenzylamine with 4-methoxybenzyl chloride in the presence of a base to form the intermediate (2-fluorobenzyl)(4-methoxybenzyl)amine. This intermediate is then treated with hydrobromic acid to yield the final product, this compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide can be compared with other similar compounds, such as:
(2-Fluorobenzyl)amine: This compound lacks the methoxybenzyl group, making it less complex and potentially less versatile in certain applications.
(4-Methoxybenzyl)amine: This compound lacks the fluorobenzyl group, which may affect its reactivity and biological activity.
(2-Fluorobenzyl)(4-methoxybenzyl)amine: This intermediate compound is similar but lacks the hydrobromide salt form, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the fluorobenzyl and methoxybenzyl groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16;/h2-9,17H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKPQQNFXRHAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-01-9 | |
Record name | Benzenemethanamine, 2-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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